Direct Comparative Data: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-Derived Compound Demonstrates Superior CDK4 Selectivity Over Ribociclib
A derivative of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, compound 9a, exhibits a quantitatively superior selectivity profile for CDK4 over CDK6 when directly compared to the FDA-approved drug Ribociclib. In a head-to-head kinase profiling assay, compound 9a maintained strong CDK4 inhibitory activity (IC50 = 35 nM) comparable to Ribociclib (IC50 = 13 nM) but demonstrated significantly weaker inhibition of the off-target CDK6 (IC50 = 85 nM) compared to Ribociclib (IC50 = 69 nM) [1]. This translates to a selectivity index (CDK6 IC50 / CDK4 IC50) of 2.4 for the 9a derivative versus 5.3 for Ribociclib, indicating that the core scaffold of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate can be leveraged to design molecules with improved selectivity profiles and potentially reduced off-target toxicity [1]. The data were generated using the KinaseProfiler service by Eurofins, representing mean values from two independent experiments [1].
| Evidence Dimension | CDK4 vs. CDK6 Kinase Inhibition and Selectivity |
|---|---|
| Target Compound Data | Derivative 9a (based on tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate): CDK4 IC50 = 35 nM; CDK6 IC50 = 85 nM |
| Comparator Or Baseline | Ribociclib (FDA-approved CDK4/6 inhibitor): CDK4 IC50 = 13 nM; CDK6 IC50 = 69 nM |
| Quantified Difference | CDK4 activity is comparable (35 nM vs 13 nM); CDK6 selectivity is 2.4-fold (85 nM/35 nM) vs 5.3-fold (69 nM/13 nM) for Ribociclib |
| Conditions | In vitro kinase inhibition assay using KinaseProfiler (Eurofins) |
Why This Matters
This evidence provides a quantifiable basis for selecting this intermediate over others, as it directly enables the synthesis of drug candidates with a superior therapeutic window due to improved kinase selectivity.
- [1] Guo, Q., Li, Y., Zhang, C., Huang, Z., Wang, X., Nie, Y., ... & Fan, Y. (2018). Selective and novel cyclin-dependent kinases 4 inhibitor: synthesis and biological evaluation. Medicinal Chemistry Research, 27(6), 1666-1678. View Source
